Methyl orotate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dioxo-1H-pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h2H,1H3,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTDWTOZAWFKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210523 | |
| Record name | Orotic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6153-44-2 | |
| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Orotic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153442 | |
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| Record name | 6153-44-2 | |
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| Record name | Orotic acid methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.611 | |
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| Record name | OROTIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41C6IFG4MQ | |
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Synthetic Methodologies and Chemical Modifications of Methyl Orotate
Esterification and Derivatization Strategies for Orotic Acid
The primary route to methyl orotate (B1227488) is through the esterification of orotic acid. This reaction typically involves heating a carboxylic acid with an alcohol in the presence of an acid catalyst. The general principle of this reversible reaction is to convert the carboxylic acid's -COOH group into an ester (-COOR) group.
A common laboratory-scale synthesis of methyl orotate involves treating orotic acid with anhydrous methanol (B129727) in the presence of thionyl chloride. In this procedure, orotic acid is suspended in methanol and cooled, after which thionyl chloride is added dropwise. This method results in a high yield of the target compound, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate. nih.gov For instance, a reported synthesis starting with 15.6 g of orotic acid yielded 15.8 g of this compound, achieving a 92.9% yield. nih.gov
Other derivatization strategies for orotic acid have been explored, primarily for analytical purposes such as gas chromatography/mass spectrometry (GC/MS). These methods aim to convert the polar orotic acid into a more volatile or easily detectable form. researchgate.net Besides alkyl esters like this compound, other derivatives include trimethylsilyl (B98337) derivates and per-methylated derivates. researchgate.net These can be prepared using various derivatizing agents, including N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), or diazomethane (B1218177). researchgate.net
Table 1: Comparison of Derivatization Agents for Orotic Acid
| Derivatizing Agent | Derivative Type | Application |
|---|---|---|
| Methanol / Thionyl Chloride | Methyl Ester | Synthetic Intermediate |
| Diazomethane | Per-methylated Derivative | GC/MS Analysis |
| BSTFA / TMCS | Trimethylsilyl Derivative | GC/MS Analysis |
| Butanol / Acetylchloride | Butyl Ester | GC/MS Analysis |
Synthesis of Advanced this compound Derivatives
This compound is a key precursor for more complex molecules, including modified nucleosides and building blocks for synthetic nucleic acid analogues.
Preparation of Orotidine (B106555) Methyl Ester
Orotidine methyl ester is a significant derivative synthesized from this compound. An effective method for its preparation involves an intramolecular nucleosidation approach. rsc.org This multi-step synthesis starts from D-ribose and uses orotic acid, which is esterified to a protected ribose sugar. The key step is an intramolecular glycosylation, where the orotate moiety, tethered to the 5'-O-position of the ribose, forms the nucleoside bond. rsc.org
In one pathway, a protected ribose derivative is esterified with orotic acid. rsc.org This is followed by the crucial intramolecular nucleosidation step to form a 5'-O-lactone intermediate. Subsequent methanolysis of this lactone yields the desired orotidine methyl ester. rsc.org This advanced strategy has been shown to produce orotidine methyl ester in good yields, for example, 73% over the final two steps of methanolysis and deprotection. rsc.org
Development of this compound-Containing Peptide Nucleic Acid (PNA) Monomers
Peptide Nucleic Acid (PNA) is a synthetic DNA mimic with a peptide-like backbone, which hybridizes with high affinity and specificity to natural nucleic acids. This compound has been successfully incorporated into PNA monomers to create modified PNA oligomers. nih.govtandfonline.com
The synthesis involves preparing a PNA monomer where the nucleobase is this compound. This monomer is designed to be compatible with standard Fmoc-based solid-phase peptide synthesis, the common method for assembling PNA oligomers. nih.govtandfonline.com The this compound monomer can then be incorporated into a PNA sequence at any desired position, either internally or at a terminus. nih.govtandfonline.com The presence of the this compound modification was found to destabilize PNA:DNA and PNA:RNA duplexes compared to unmodified PNA, with the effect being more pronounced for internal modifications. nih.govtandfonline.com
Convert-and-Release Strategies in Oligomer Synthesis
The methyl ester group in PNA monomers offers a unique chemical handle for post-synthesis modification using a "convert-and-release" strategy. tandfonline.comresearchgate.net After a PNA oligomer containing the this compound monomer has been assembled on a solid support resin, the ester can be chemically converted before the PNA is cleaved from the resin. nih.govtandfonline.comresearchgate.net
For example, treating the resin-bound PNA with hydroxide can hydrolyze the methyl ester to a carboxylic acid, yielding an orotic acid-containing PNA. nih.govtandfonline.com Alternatively, treatment with various amines can convert the ester into different orotamides. nih.govtandfonline.com For instance, using 3-(N,N-dimethylamino)propylamine results in the corresponding amide derivative. tandfonline.com This strategy allows for the creation of multiple, functionally diverse PNA molecules from a single synthetic precursor, showcasing the utility of the this compound moiety. researchgate.net
Table 2: Convert-and-Release Modifications of this compound-PNA
| Reagent | Resulting Functional Group | PNA Product |
|---|---|---|
| Hydroxide | Carboxylic Acid | Orotic acid-containing PNA |
| 3-(N,N-dimethylamino)propylamine | N,N-dimethylaminopropyl-amide | Orotamide-containing PNA |
| Standard Acidolysis | Methyl Ester (unchanged) | This compound-containing PNA |
Coordination Chemistry and Metal Complexation with Orotic Acid and its Esters
Orotic acid and its deprotonated form, orotate, are versatile multidentate ligands capable of coordinating with a variety of metal ions. ijesi.org This interaction is of interest in the fields of bioinorganic chemistry and materials science.
Synthesis and Characterization of Transition Metal Orotate Complexes
Orotate can coordinate to metal ions through several atoms: the two pyrimidine (B1678525) ring nitrogens, the two carbonyl oxygens, and the oxygens of the carboxylate group. ijesi.org This versatility allows it to act as a monodentate, bidentate, or even tridentate bridging ligand, leading to the formation of coordination polymers and complexes with diverse structures. ijesi.orgcds-bsx.com
Numerous transition metal complexes of orotate have been synthesized and characterized, including those with copper(II), manganese(II), zinc(II), cobalt(II), and nickel(II). researchgate.netijesi.org The synthesis typically involves the self-assembly of metal salts with orotic acid, often in the presence of a base to deprotonate the carboxylic acid. researchgate.net For example, complexes with the general formula [M(orotate)(H₂O)₂(imidazole)₂] have been prepared where the metal ion has a distorted octahedral coordination geometry, binding to the orotate ligand through a pyrimidine nitrogen and an adjacent carboxylate oxygen. ijesi.org
The characterization of these complexes involves a range of analytical techniques:
Elemental Analysis: To determine the empirical formula. researchgate.netnih.gov
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the carboxylate and carbonyl groups upon binding to the metal. researchgate.net
UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal ions, which provides information about the coordination geometry. researchgate.netnih.gov
Magnetic Susceptibility Measurements: To determine the number of unpaired electrons on the metal center, which helps in assigning the geometry and oxidation state. researchgate.netnih.gov
X-ray Diffraction: To determine the precise three-dimensional structure of the complex in the solid state. researchgate.net
While the coordination chemistry of orotic acid is well-documented, specific studies on the synthesis and characterization of transition metal complexes using this compound as the primary ligand are less common in the available literature. The esterification of the carboxylate group in this compound alters its coordination potential compared to the parent orotic acid, as it removes the highly effective carboxylate binding site.
An exploration of the chemical intricacies of this compound reveals a compound of significant interest in the realms of synthetic chemistry and coordination complexes. This article delves into the methodologies for its synthesis and modification, the behavior of its lanthanide complexes, and the structural nuances of its binding to metal ions.
Lanthanide Orotate Complexes and Their Coordination Behavior
The coordination chemistry of lanthanide ions is distinct, characterized by their large ionic radii, predominantly ionic bonding, and a preference for high coordination numbers, typically ranging from 6 to 10, with 8 and 9 being the most common. alfa-chemistry.com Lanthanide ions, acting as hard acids, preferentially coordinate with hard bases, particularly oxygen-donating ligands. nih.gov
When complexed with orotate (B1227488) ligands, lanthanides exhibit this characteristic coordination behavior. Research on the synthesis of lanthanide complexes with orotic acid has demonstrated the formation of coordination polymers. researchgate.net In the case of isoorotates, a structural isomer of orotates, lanthanide(III) ions are coordinated by the ligand in a bidentate fashion. researchgate.net The coordination occurs through a carboxylate oxygen and the adjacent carbonyl oxygen, resulting in the formation of a stable six-membered ring. researchgate.net This chelating effect contributes to the stability of the resulting complex. nih.gov
The coordination environment around the lanthanide ion in these complexes is often completed by water molecules or other solvent molecules present during synthesis. bath.ac.uk The specific coordination number and geometry can vary depending on the specific lanthanide ion, due to the phenomenon of lanthanide contraction—the steady decrease in ionic radii across the lanthanide series. alfa-chemistry.combath.ac.uk This can influence the packing of the complexes in the solid state and their resulting crystal structures. bath.ac.uk
Structural Analysis of Metal Ligand Binding Modes
The structural elucidation of how methyl orotate (B1227488) and related orotate ligands bind to metal centers is critical for understanding the properties of the resulting complexes. Single-crystal X-ray diffraction is a primary and powerful technique for determining the precise three-dimensional arrangement of atoms and the coordination geometry around the metal ion. researchgate.netresearchgate.net
The orotate ligand is versatile in its coordination, capable of adopting several binding modes. The most common modes involve the carboxylate group and the nitrogen and oxygen atoms of the pyrimidine (B1678525) ring.
Bidentate Chelation: A prevalent binding mode involves the orotate ligand acting as a bidentate chelator. As seen with lanthanide isoorotate complexes, coordination can occur through one of the carboxylate oxygen atoms and the adjacent carbonyl oxygen at the C6 position of the pyrimidine ring. researchgate.net This forms a stable six-membered chelate ring, which is an energetically favorable arrangement.
Monodentate Coordination: In some instances, orotate derivatives have been observed to coordinate to a metal center through only one of the carboxylate oxygen atoms, exhibiting a monodentate binding mode. researchgate.net This mode is considered rarer but highlights the coordinative flexibility of the ligand.
Bridging Ligand: The orotate ligand can also act as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. This is often facilitated by the carboxylate group, which can bridge metal ions in a syn-syn, syn-anti, or anti-anti fashion.
The table below summarizes the key binding characteristics of the orotate ligand with metal ions.
| Binding Mode | Coordinating Atoms | Resulting Structure Example |
| Bidentate Chelation | Carboxylate Oxygen, Carbonyl Oxygen | Stable six-membered ring |
| Monodentate | Single Carboxylate Oxygen | Coordination to a single metal |
| Bridging | Carboxylate Group | Polynuclear complexes, Polymers |
Computational methods, such as Density Functional Theory (DFT), are also employed to complement experimental data. These calculations can provide insights into the electronic structure of the complexes and help rationalize the observed geometries and the nature of the metal-ligand bonding, which is predominantly ionic for lanthanides. rutgers.eduresearchgate.net
Molecular and Cellular Research on Orotate and Its Methyl Esters
Gene Expression Profiling and Transcriptional Regulation
Analysis of Transcriptional Responses to Orotate (B1227488) Exposure
Research into the transcriptional responses to orotate, the precursor of methyl orotate, has revealed significant alterations in gene expression across various biological systems. Studies utilizing DNA microarrays and metabolic profiling in rat models with orotic acid-induced fatty liver disease have identified notable changes in the expression of genes involved in critical metabolic pathways. These include fatty acid synthesis, triglyceride and phospholipid metabolism, β-oxidation, and carbohydrate metabolism. physiology.org Furthermore, an early and pronounced response to orotic acid involves the increased transcription of genes related to cellular stress, such as chaperones, as well as those controlling growth and inflammation. physiology.org
In the context of liver health, orotic acid feeding has been shown to downregulate the expression of Stearoyl-CoA desaturase 1 (SCD1), a gene regulated by the sterol regulatory element-binding protein-1c (SREBP-1c). physiology.org This suggests a disruption in the typical coordination of gene expression within the lipogenic pathway. physiology.org The integration of gene expression data with metabolic profiles provides a robust method for understanding the complex cellular responses to orotate exposure. physiology.org It is known that orotic acid can influence the regulation of gene transcription in both prokaryotic and eukaryotic organisms, highlighting its fundamental role in cellular processes. researchgate.net
While direct experimental evidence for orotate binding to a specific transcription factor is not yet established, it is hypothesized that orotate influences pathways associated with cell proliferation and tissue differentiation, particularly during embryonic development. caldic.com The use of gene expression profiling has been instrumental in elucidating these molecular responses, offering insights into the broader impact of orotate on cellular function. physiology.orgnih.gov
Epigenetic Modulation via Methyl Donor Pathways (Relevance to this compound)
This compound, as a methyl ester of orotic acid, is structurally positioned to be relevant to cellular methylation processes. The transfer of its methyl group could potentially influence epigenetic mechanisms, which are crucial for regulating gene expression. S-adenosylmethionine (SAMe) is the primary methyl donor in the cell, involved in the methylation of DNA, RNA, proteins, and lipids. nih.govmdpi.com The metabolism of SAMe is tightly regulated, and any alterations in the pool of methyl donors can have significant effects on cellular function and stability. nih.govmdpi.com
The structure of orotyl-methionyl-methionine methyl ester, a synthetic derivative, suggests a potential role in biochemical pathways involving methylation, given the presence of methionine, a precursor to SAMe. ontosight.ai While direct studies on this compound's role as a methyl donor in epigenetic modulation are not extensively documented, the known functions of related molecules provide a basis for its potential involvement. For instance, SAMe's role in DNA and RNA methylation is critical for gene expression regulation and maintaining genomic stability. mdpi.comnih.gov Dysregulation of SAMe metabolism has been linked to various diseases, underscoring the importance of balanced methylation processes. mdpi.com Further research is needed to specifically elucidate how this compound might participate in or influence these methyl donor pathways and subsequent epigenetic events.
Cellular Proliferation, Differentiation, and Morphogenesis Studies
Orotic acid and its derivatives have been shown to influence cellular proliferation and differentiation in various cell types. In SK-Hep1 hepatocellular carcinoma cells, orotic acid promotes proliferation and inhibits starvation-induced apoptosis. nih.govebi.ac.uk This effect is mediated through the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth. nih.govebi.ac.uk
Studies on human mesenchymal stem cells (hMSCs) have explored the potential of N-arylhydrazone derivatives of orotic acid to act as stimulators of cell differentiation. preprints.orgresearchgate.net Some of these derivatives have demonstrated a moderate to good effect on the proliferation rate of these stem cells, suggesting a role in regenerative processes. preprints.orgresearchgate.netresearchgate.net The ability to influence the differentiation of hMSCs highlights the potential for orotic acid derivatives in tissue engineering applications. preprints.orgresearchgate.net
Furthermore, the salt form of carboxyamidotriazole, carboxyamidotriazole-orotate (CTO), has been shown to inhibit the proliferation of imatinib-resistant chronic myeloid leukemia (CML) cell lines. plos.org This anti-proliferative effect was observed in the low micromolar range and was dose-dependent. plos.org this compound itself is involved in the metabolism of orotic acid, which is a critical intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides necessary for cell growth and replication. ontosight.ai The influence of orotic acid on pyrimidine metabolism is fundamental to its effects on cell proliferation. ontosight.ai
Regulation of Apoptosis and Cell Cycle Progression
Orotic acid has been demonstrated to modulate apoptosis and cell cycle progression in a cell-type-specific manner. In serum-starved SK-Hep1 hepatocellular carcinoma cells, orotic acid has been found to decrease apoptosis. nih.govebi.ac.uk This anti-apoptotic effect is linked to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which also promotes cell-cycle progression to the S and G2/M phases. nih.govebi.ac.uk The effects of orotic acid on both proliferation and apoptosis in these cancer cells could be reversed by treatment with rapamycin, an mTORC1 inhibitor. nih.govebi.ac.uk
Conversely, in ovarian adult granulosa tumor cells (KGN), orotic acid has been shown to induce apoptotic death. researchgate.net This pro-apoptotic effect was evidenced by increased caspase-3/7 activity, Annexin V binding, and a loss of membrane integrity. researchgate.net In contrast, in normal human ovarian granulosa cells (HGrC1), orotic acid did not induce apoptosis but did influence the cell cycle. researchgate.net
The regulation of pyrimidine synthesis, in which orotic acid is an intermediate, is closely tied to cell cycle checkpoints. creative-proteomics.com These checkpoints ensure that sufficient nucleotides are available before the cell enters the DNA replication (S) phase, thereby preventing genomic instability. creative-proteomics.com The influence of orotic acid on these fundamental cellular processes highlights its complex and context-dependent role in determining cell fate.
Modulation of Protein Biosynthesis and Turnover
Orotic acid and its derivatives have been implicated in the modulation of protein biosynthesis and turnover. As a precursor in the synthesis of pyrimidine nucleotides, orotic acid is fundamental for the production of RNA, which is essential for protein synthesis. mu-varna.bgresearchgate.net Studies have shown a high correlation between fecal total protein and RNA, suggesting that an increase in microbial protein synthesis is linked to RNA availability. ebi.ac.uk The administration of potassium orotate has been found to enhance the rate of protein synthesis in the heart, particularly under conditions of stress like after an aortic ligation. mu-varna.bg
The turnover of macromolecules, including proteins and RNA, is a regulated process. In perfused rat livers, the degradation of RNA, which can be labeled using [6-14C]orotic acid, is inhibited by amino acids. nih.gov This suggests a coordinated regulation of protein and RNA turnover. nih.gov Glucagon, a hormone involved in metabolic regulation, appears to induce a selective pathway for the degradation of proteins over RNA. nih.gov The synthesis of proteins in the large intestine by microbes has also been linked to orotic acid metabolism. ebi.ac.uk Orotic acid is considered significant for the study of protein biosynthesis. google.com
Investigations into Cellular Bioenergetic Processes
Orotic acid has been shown to influence cellular bioenergetic processes, particularly mitochondrial function. In human granulosa cells (HGrC1), treatment with a high dose of orotic acid (500 µM) resulted in a more aerobic and energetic phenotype. mdpi.comnih.gov This was characterized by an increased basal oxygen consumption rate and a higher total ATP production rate, which was primarily driven by the mitochondrial respiratory pathway. mdpi.com
Orotic acid is synthesized in the body via the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase. caldic.comwikipedia.org This enzyme is part of the de novo pyrimidine synthesis pathway and is functionally linked to the mitochondrial electron transport chain. caldic.comresearchgate.net This connection highlights the interplay between pyrimidine biosynthesis and cellular energy production. In cardiac tissue, dietary administration of orotic acid has been shown to stimulate both fatty acid oxidation and the glycolytic pathway, leading to an increased energetic content even under pre-ischemic conditions. ebi.ac.uk This suggests a positive inotropic effect of orotic acid, at least in part due to the increased availability of energy. ebi.ac.uk However, in other contexts, such as inborn errors of the urea (B33335) cycle, a buildup of orotic acid can be associated with hyperammonemia, which can inhibit the tricarboxylic acid (TCA) cycle and decrease ATP production. wikipedia.org
Glycogen (B147801) Metabolism and Glycolytic Flux Enhancement
Orotic acid and its derivatives have been shown to influence cellular energy reservoirs by enhancing glycogen stores and stimulating glycolytic activity. mu-varna.bgresearchgate.net In cardiac research, orotic acid has been demonstrated to improve the energy status of the myocardium by stimulating the synthesis of glycogen and adenosine (B11128) triphosphate (ATP). nih.govpopline.orgresearchgate.net This effect is particularly relevant in maintaining cellular function under stress. canada.ca
The primary mechanism for this enhancement involves the pyrimidine biosynthesis pathway. Orotic acid is a precursor for uridine (B1682114) nucleotides, such as uridine triphosphate (UTP). mu-varna.bg An increased availability of UTP leads to higher levels of UDP-glucose, a critical substrate for glycogen synthase, thereby promoting the enhancement of myocardial glycogen stores. mu-varna.bgresearchgate.net This buildup of glycogen provides a ready substrate for anaerobic metabolism during periods of high energy demand or reduced oxygen availability. mu-varna.bg
Table 1: Mechanisms of Orotate-Mediated Glycogen and Glycolysis Enhancement
| Mechanism | Description | Key Intermediates | Outcome |
| Pyrimidine Synthesis Stimulation | Orotate serves as a precursor in the de novo synthesis of pyrimidine nucleotides. ontosight.aimu-varna.bg | Orotic Acid, Uridine Triphosphate (UTP) | Increased availability of building blocks for energy-related molecules. |
| Glycogen Synthesis | Increased UTP levels lead to the formation of UDP-glucose, the direct precursor for glycogen synthesis. mu-varna.bgresearchgate.net | UDP-glucose | Enhancement of myocardial glycogen stores. mu-varna.bgnih.gov |
| Glycolytic Flux | Elevated levels of uridine and UDP-glucose are coupled with increased activity in the glycolysis pathway. mu-varna.bgresearchgate.net | Glucose-6-Phosphate, Fructose-6-Phosphate | Expansion of glycolytic intermediates and increased ATP availability. mu-varna.bg |
Maintenance of Cellular Redox Balance (NAD+/NADH Ratio)
A significant consequence of the enhanced glycolytic flux promoted by orotate is the preservation of the cytoplasmic NAD+/NADH ratio within a normal physiological range. mu-varna.bgresearchgate.net This is crucial because the NAD+/NADH ratio governs the activity of several key enzymes involved in energy metabolism. wikipedia.org A high NAD+/NADH ratio generally favors oxidative reactions essential for meeting cellular energy demands. wikipedia.orgpromegaconnections.com
The link between orotate metabolism and redox balance is also evident in the pyrimidine synthesis pathway itself. The conversion of dihydroorotate to orotate is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). liberty.eduannualreviews.org This enzyme is functionally linked to the mitochondrial electron transport chain, which is central to cellular respiration and the regeneration of NAD+ from NADH. annualreviews.orgresearchgate.net This connection underscores the integration of pyrimidine biosynthesis with the maintenance of cellular redox homeostasis. annualreviews.org While some studies in specific contexts have noted that orotic acid administration can lead to a drop in hepatic NAD+ levels, its role in cardioprotective settings is associated with the preservation of the NAD+/NADH ratio. mu-varna.bgresearchgate.netembopress.org
Table 2: Orotate's Influence on Cellular Redox State
| Aspect | Influence of Orotate Metabolism | Associated Pathway | Significance |
| NAD+/NADH Ratio | Helps preserve the cytoplasmic NAD+/NADH ratio in the physiological range. mu-varna.bgresearchgate.net | Glycolysis | Maintains favorable conditions for oxidative reactions and the activity of key metabolic enzymes. wikipedia.org |
| Mitochondrial Link | The synthesis of orotate from dihydroorotate is catalyzed by DHODH, an enzyme linked to the mitochondrial respiratory chain. annualreviews.orgresearchgate.net | De Novo Pyrimidine Synthesis | Integrates nucleotide production with mitochondrial function and cellular redox regulation. annualreviews.org |
| Redox Homeostasis | The interplay between glycolysis and pyrimidine synthesis contributes to the overall stability of the cellular redox environment. | Cellular Metabolism | Supports cell function by balancing the production and consumption of reducing equivalents like NADH. promegaconnections.com |
Preclinical and Mechanistic Studies of Orotate Derivatives in Disease Models
Research in Metabolic Syndrome and Associated Dyslipidemias
Orotate (B1227488) derivatives have been investigated for their role in metabolic regulation, particularly in the context of metabolic syndrome and lipid abnormalities. researchgate.net A key area of this research involves the experimental model of orotic acid-induced fatty liver, which has been used to probe the underlying metabolic disruptions.
Studies using this model in rats have identified significant perturbations in several metabolic pathways. physiology.org Following orotic acid administration, researchers observed a marked accumulation of hepatic cytoplasmic triglycerides. physiology.org The investigation also revealed prominent increases in total cholesterol, phosphocholine (B91661), and phosphatidylcholine. physiology.org An integrated analysis of gene expression and metabolic profiles highlighted altered pathways related to fatty acid, triglyceride, and phospholipid synthesis, as well as changes in β-oxidation and carbohydrate metabolism. physiology.org
Furthermore, the carnitine-orotate complex is regarded as a promising agent for addressing insulin (B600854) resistance and metabolic liver disease. e-dmj.org In diet-induced obese mice, this complex was found to inhibit weight and fat volume gain, improve insulin sensitivity, and protect against liver injury and hepatic fat accumulation. e-dmj.org While direct studies on methyl orotate are limited in this area, the findings for the orotate moiety suggest a significant influence on lipid and carbohydrate metabolism, central to the pathophysiology of metabolic syndrome.
Table 1: Effects of Orotic Acid Administration in a Rat Model of Fatty Liver
| Metabolic Change | Observation | Reference |
|---|---|---|
| Lipid Accumulation | Increased hepatic cytoplasmic triglycerides and total cholesterol. | physiology.org |
| Phospholipid Changes | Increased levels of phosphocholine and phosphatidylcholine. | physiology.org |
| Methyl Donors | Increased levels of betaine (B1666868) and TMAO. | physiology.org |
| Gene Expression | Perturbed transcription of genes involved in lipid synthesis and β-oxidation. | physiology.org |
Cardioprotective Mechanisms in Myocardial Ischemia/Reperfusion Injury
Orotate and its derivatives have demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (I/R) injury. mu-varna.bgresearchgate.netresearchgate.net The therapeutic potential of these compounds is attributed to several key biochemical mechanisms that support myocardial recovery and resilience. mu-varna.bg
One primary mechanism is the enhancement of myocardial glycogen (B147801) stores through increased levels of UDP-glucose, which provides a crucial substrate for anaerobic metabolism during ischemic events. mu-varna.bgresearchgate.net Additionally, orotates stimulate the synthesis of pyrimidine (B1678525) nucleotides, which in turn supports the production of RNA and proteins necessary for repairing damaged cardiac tissue. mu-varna.bg This includes the restoration of metabolic enzymes in surviving myocardial areas, promoting better recovery. mu-varna.bg Orotates also help prevent the depletion of adenine (B156593) nucleotides, thereby increasing ATP availability for post-ischemia recovery. mu-varna.bgresearchgate.net
In a comparative study, a mildronate-orotate combination was found to be more effective than either orotic acid or mildronate (B1676175) alone, reducing the infarct size by 50% in a rat model. nih.gov This suggests a synergistic effect, positioning orotate combinations as powerful agents for facilitating recovery from I/R injury. nih.gov While these studies primarily used orotic acid or its salts like magnesium orotate, the fundamental role of the orotate moiety in pyrimidine synthesis and energy substrate provision is the cornerstone of these cardioprotective effects. mu-varna.bgresearchgate.netmdpi.com
Table 2: Cardioprotective Mechanisms of Orotate Derivatives in I/R Injury
| Mechanism | Description | Reference |
|---|---|---|
| Enhanced Glycogen Stores | Increases UDP-glucose levels, supplying substrate for anaerobic glycolysis during ischemia. | mu-varna.bgresearchgate.net |
| Stimulated Pyrimidine Synthesis | Boosts RNA and protein synthesis, aiding in the repair of ischemic tissue damage. | mu-varna.bg |
| Augmented Phospholipid Synthesis | Increased cytidine (B196190) nucleotide production allows for the repair of ischemia-induced membrane damage. | mu-varna.bg |
| Preservation of ATP | Prevents the depletion of adenine nucleotides in surviving myocardium, improving energy availability. | mu-varna.bgresearchgate.net |
| Reduced Infarct Size | Combination of mildronate and orotate significantly decreased necrotic area in rat hearts. | nih.gov |
Neuroprotective Effects and Impact on Cognitive Function
Preclinical studies have highlighted the neuroprotective potential of various orotate derivatives, with investigations pointing to benefits in models of neurodegeneration and cognitive decline. researchgate.net The mechanisms appear to be multifaceted, leveraging the individual properties of the cation combined with the metabolic role of orotic acid.
For instance, choline (B1196258) orotate has been studied for its potential to improve cognitive function. It is thought to act as a precursor for both acetylcholine, a key neurotransmitter in memory, and phosphatidylcholine, a crucial component of neuronal membranes. Studies suggest it may protect against neurodegenerative conditions by enhancing neuronal survival and mitochondrial function.
Lithium orotate is another derivative that has garnered attention for its neuroprotective and mood-stabilizing properties. nootropicsexpert.comfrontiersin.org Research indicates that lithium can promote the expression of brain-derived neurotrophic factor (BDNF), stimulate the proliferation of neural stem cells for neurogenesis, and block the development of beta-amyloid plaques. nootropicsexpert.com
Furthermore, magnesium orotate was shown to improve mitochondrial oxygen consumption and cholinergic function in an animal model of Alzheimer's disease. mdpi.com The orotic acid component is an intermediate in pyrimidine synthesis, which is essential for producing the DNA and RNA needed for neuronal repair and plasticity. mdpi.com While direct evidence for this compound is sparse, the consistent neuroprotective findings across different orotate salts underscore the potential therapeutic utility of modulating pyrimidine pathways in the central nervous system.
Immunomodulatory and Anti-inflammatory Activities
The immunomodulatory and anti-inflammatory properties of orotate derivatives are primarily linked to their central role in pyrimidine metabolism. Orotic acid is known to exert anti-inflammatory effects through its conversion to uridine (B1682114) monophosphate (UMP). nih.gov Rapidly proliferating immune cells have a high demand for pyrimidines, making the de novo synthesis pathway, in which orotic acid is a key intermediate, a critical control point for immune responses.
The therapeutic relevance of this pathway is exemplified by leflunomide, a drug used to treat rheumatoid arthritis. creative-proteomics.com Leflunomide works by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), the enzyme responsible for producing orotate, thereby limiting the proliferation of activated lymphocytes. creative-proteomics.com This demonstrates that targeting pyrimidine synthesis is a viable strategy for modulating inflammatory conditions. Although direct studies on this compound's immunomodulatory effects are not widely available, its position as an orotic acid ester suggests it could influence the pyrimidine pool available to immune cells, thereby potentially impacting inflammatory processes.
Studies on Liver Function and Detoxification Pathways
Orotate compounds have been implicated in various aspects of liver function and detoxification. Orotate itself is considered a sensitive marker of the liver's capacity to detoxify ammonia (B1221849) by converting it into urea (B33335) for excretion. healthmatters.iohealthmatters.io Dysregulation in this pathway can lead to ammonia excess, which has neurotoxic effects. healthmatters.io
Specific orotate derivatives have been shown to possess hepatoprotective properties. Choline orotate, for example, mitigated the elevation of liver enzymes and preserved hepatic structure in a model of galactosamine-induced hepatitis. This protective effect is thought to arise from enhanced synthesis of UDP-glucose, which is critical for glycogen formation and detoxification pathways. Similarly, methylglucamine orotate has been noted for its potential to support liver health and detoxification processes. ontosight.ai
Conversely, high levels of orotic acid are known to induce fatty liver in experimental models, a phenomenon used to study hepatic lipid metabolism. physiology.org This dual role highlights the importance of balanced orotate metabolism for maintaining normal liver function. The "methyl" group in this compound could also play a role, as methylation pathways are crucial for detoxification processes, including the production of the major antioxidant glutathione. tacanow.org
Mechanistic Investigations in Antiviral and Anticancer Research
The role of orotic acid derivatives in anticancer and antiviral research is an area of active investigation, primarily centered on targeting nucleotide metabolism. ontosight.ai Rapidly proliferating cancer cells and replicating viruses have a high demand for the building blocks of DNA and RNA, making the pyrimidine synthesis pathway an attractive therapeutic target. ontosight.airesearchgate.net
Significant findings have emerged from studies on metal complexes of orotate derivatives. In an effort to develop new anticancer drugs, researchers synthesized palladium and platinum complexes with 3-methyl-orotic acid. capes.gov.brnih.gov These compounds were tested for their activity against L1210 leukemia and sarcoma 180 in mice. capes.gov.brnih.gov Notably, the (3-methylorotato)(1,2-diamino-cyclohexane) palladium(II) complex demonstrated anticancer activity similar to the established chemotherapy drug cisplatin (B142131) against sarcoma 180. capes.gov.br
Another derivative, carboxyamidotriazole-orotate (CTO), has shown efficacy against imatinib-resistant chronic myeloid leukemia (CML) cells. plos.org CTO was found to inhibit the Bcr-Abl protein, a key driver in CML, and reduce the phosphorylation of its downstream targets. plos.org
Table 3: Preclinical Anticancer Activity of 3-Methyl-Orotic Acid Complexes
| Compound | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| (3-methylorotato)(1,2-diamino-cyclohexane) palladium(II) | Sarcoma 180 (mice) | Exhibited activity similar to cis-DDP (cisplatin). | capes.gov.br |
Role in Bone Metabolism and Mineral Ion Transport Research
Currently, there is a notable lack of preclinical and mechanistic studies focusing specifically on the role of this compound in bone metabolism and mineral ion transport. The available body of scientific literature does not provide direct evidence or detailed research findings on the effects of this compound on bone formation, resorption, or the transport of key mineral ions such as calcium, magnesium, or phosphate.
While research into other forms of orotate, such as magnesium orotate and lithium salts, has explored their systemic effects, these studies have not specifically investigated their direct impact on bone tissue or mineral transport pathways. nih.govmedsci.org For instance, orotic acid and its salts are known to be involved in various metabolic pathways, but a direct link to bone health has not been established in preclinical models. frontiersin.org The scientific community has shown interest in the broader therapeutic potential of orotate compounds, but the specific application in osteology and mineral transport remains an unexplored area of research for this compound.
Toxicological Evaluation and Safety Mechanism Studies
The toxicological profile of this compound has been outlined in safety data sheets (SDS) provided by chemical suppliers. According to these documents, this compound is classified as hazardous. fishersci.com It is categorized as harmful if swallowed, in contact with skin, or if inhaled. fishersci.com Additionally, it is reported to cause skin and serious eye irritation, and may cause respiratory irritation. fishersci.com
The SDS for this compound indicates that the toxicological properties have not been fully investigated. fishersci.com Specific details regarding the mechanisms of toxicity are not extensively documented in publicly available literature. The primary safety information is centered around its acute toxicity and irritant properties.
In Vitro and In Vivo Genotoxicity Assessments
A critical gap exists in the scientific literature regarding the genotoxic potential of this compound. Safety data sheets for the compound explicitly state that there is "No information available" concerning its mutagenic, reproductive, or developmental effects. fishersci.com This indicates a lack of dedicated in vitro and in vivo genotoxicity studies on this compound.
In contrast, studies have been conducted on other orotate derivatives, such as lithium orotate. These studies can provide some context on the potential behavior of the orotate moiety, although they are not directly applicable to this compound. For example, a comprehensive toxicological evaluation of lithium orotate found it to be non-mutagenic and non-clastogenic in a battery of tests. nih.govresearchgate.net
The following table summarizes the in vitro genotoxicity findings for lithium orotate, as no data is available for this compound.
| Test System | Cell Line | Test | Concentration | Metabolic Activation (S9) | Result | Reference |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) | Ames Test | Not specified | With and without | Non-mutagenic | researchgate.net |
| Mammalian Chromosomal Aberration Test | Chinese Hamster Lung Cells | Chromosomal Aberration | Not specified | With and without | Non-clastogenic | researchgate.net |
This table is based on data for Lithium Orotate and is for informational purposes only, as no equivalent data exists for this compound.
Similarly, in vivo genotoxicity data is absent for this compound. The table below presents the findings for lithium orotate.
| Animal Model | Test | Route of Administration | Dose Levels | Findings | Reference |
| Mice (NMRI) | Micronucleus Test | Oral gavage | Not specified | No evidence of genotoxicity | researchgate.net |
This table is based on data for Lithium Orotate and is for informational purposes only, as no equivalent data exists for this compound.
In another study, an oxovanadium(IV) complex with orotic acid was evaluated for its genotoxic profile. researchgate.net While it did not induce significant DNA damage in the comet test or gene mutations in the Ames test, it did cause an increase in the frequency of micronuclei at the highest tested concentration, suggesting potential for aneuploidy and clastogenicity. researchgate.net This highlights that different salts and complexes of orotic acid can have varying toxicological profiles.
Advanced Analytical and Spectroscopic Methodologies for Orotate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of methyl orotate (B1227488), providing the means to separate it from complex mixtures and accurately determine its concentration.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for metabolic profiling and the determination of orotic acid and its derivatives in biological fluids. researchgate.net Due to the low volatility of these compounds, derivatization is a necessary step prior to GC/MS analysis. nih.gov Common derivatization methods include the formation of trimethylsilyl (B98337) (TMS) derivatives or methyl esters. nih.gov
For instance, the analysis of orotic acid as its methyl ester has been successfully applied to human urine samples. researchgate.netnih.gov This involves a solid-phase extraction to isolate pyrimidines, followed by derivatization with methanol (B129727) and sulfuric acid. nih.gov The resulting methyl orotate is then analyzed by GC/MS. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which aids in its identification. nih.gov One of the primary fragments observed in the mass spectrum of this compound has a mass-to-charge ratio (m/z) of 68, with the molecular ion peak at m/z 170. nih.gov
In metabolomic studies, GC/MS is widely utilized for its high sensitivity, peak resolution, and reproducibility, which are essential for identifying subtle changes in metabolite profiles. researchgate.net The derivatization of orotic acid into various forms, such as its trimethylsilyl derivative or permethylated derivative, allows for its evaluation by GC/MS. nih.gov A study demonstrated the use of diazomethane (B1218177) for the derivatization of orotic acid, achieving a detection limit of 0.28 µmol/L in single ion monitoring (SIM) mode. nih.gov
Table 1: GC/MS Data for this compound
| NIST Number | Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |
|---|---|---|---|---|---|
| 236772 | Main library | 70 | 68 | 170 | 127 |
| 251354 | Replicate library | 21 | 68 | 170 | 43 |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of orotic acid and its derivatives, including this compound. ijpsr.comnih.gov It is particularly valuable for monitoring the progress of chemical syntheses and for assessing the purity of the final products. rsc.org
A common approach for HPLC analysis involves reversed-phase chromatography. ijpsr.com For instance, a method for determining orotic acid in capsule form utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and methanol (60:40 v/v). ijpsr.com The detection is typically performed using a UV detector, with the effluent monitored at 280 nm. ijpsr.com The retention time for orotic acid under these conditions was found to be 9.1 minutes. ijpsr.com
In the context of this compound synthesis, HPLC can be used to separate the product from unreacted starting materials and byproducts. rsc.org For example, in the synthesis of N(1)-(benzoyl)-methyl orotate, HPLC is employed to purify the product from the reaction mixture. rsc.org The purity of the isolated compound can then be confirmed by the presence of a single, sharp peak in the chromatogram.
The determination of orotic acid in human urine can also be accomplished by converting it to its methyl ester followed by HPLC analysis. nih.gov This method employs a reversed-phase C18 column and UV absorbance detection. nih.gov HPLC methods offer good sensitivity, accuracy, and precision, making them suitable for routine quality control analysis. ijpsr.com
Table 2: HPLC Method Parameters for Orotic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Enable C18G (250 × 4.6 mm i.d., 5µ) | ijpsr.com |
| Mobile Phase | Acetonitrile:Methanol (60:40 v/v) | ijpsr.com |
| Flow Rate | 1 ml/min | ijpsr.com |
| Detection Wavelength | 280 nm | ijpsr.com |
| Retention Time | 9.1 min | ijpsr.com |
| Linearity Range | 10 – 70 µg/ml | ijpsr.com |
| Correlation Coefficient | 0.999 | ijpsr.com |
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be a rapid and simple method for screening orotic aciduria, a metabolic disorder characterized by the accumulation of orotic acid. nih.govresearchgate.netcapes.gov.br The primary advantage of CE is its ability to directly measure orotic acid in untreated urine, with a total analysis time as short as 5 minutes. nih.gov The selectivity of the method is enhanced by using a low pH background electrolyte, which minimizes interferences from other components in the urine. nih.govresearchgate.net
The limit of quantification for orotic acid using CE can be as low as 10 µmol/L. nih.govresearchgate.net A fast-scanning detector allows for the identification of orotic acid based on its characteristic UV spectrum. nih.govresearchgate.net This technique can be used for the quantitative assessment of orotic acid in urine, especially in cases of pathological concentrations. nih.gov
Different CE methods have been developed to optimize the screening process. For example, capillary zone electrophoresis (CZE) is a commonly used mode. nih.gov The use of a combination of two capillaries with different internal diameters has been shown to decrease separation times, with the migration time of orotic acid being as short as 2.1 minutes. researchgate.net
Table 3: Capillary Electrophoresis Conditions for Orotic Acid Screening
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Capillary Zone Electrophoresis | nih.gov |
| Sample | Untreated Urine | nih.gov |
| Analysis Time | 5 min | nih.gov |
| Quantification Limit | 10 µmol/l | nih.gov |
| Background Electrolyte | Low pH | nih.gov |
| Detection | Fast Scanning UV Detector | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its parent compound, orotic acid. It provides detailed information about the molecular structure, conformation, and dynamics in both solution and the solid state.
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including this compound. egyankosh.ac.in The chemical shifts, signal integrations, and splitting patterns in a ¹H-NMR spectrum provide a wealth of information about the number and connectivity of protons in a molecule. libretexts.org
In the ¹H-NMR spectrum of this compound, distinct signals are observed for the different protons in the molecule. For example, in a synthesis of N(1)-(benzoyl)-methyl orotate, the ¹H-NMR spectrum in CDCl₃ showed a singlet for the methyl protons at 3.83 ppm and a singlet for the vinyl proton at 6.49 ppm. rsc.org The spectrum also revealed a broad singlet for the NH proton at 8.97 ppm and multiplets for the benzoyl group protons between 7.49 and 7.94 ppm. rsc.org
¹H-NMR is also a valuable tool for metabolic profiling, allowing for the identification and quantification of metabolites in biological samples. While direct detection of this compound in metabolic profiles is less common, the analysis of orotic acid is well-established. hmdb.ca The ¹H-NMR spectrum of orotic acid in D₂O shows a characteristic signal for the vinyl proton.
Table 4: ¹H-NMR Data for N(1)-(benzoyl)-methyl orotate in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ | 3.83 | s |
| CH (vinyl) | 6.49 | s |
| Benzoyl | 7.49-7.94 | m |
| NH | 8.97 | bs |
Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for characterizing the crystalline forms of pharmaceutical compounds, including orotic acid and its derivatives. sci-hub.seeuropeanpharmaceuticalreview.com It provides information about the number of crystallographically inequivalent sites in the crystal lattice and can be used to distinguish between different polymorphs, solvates, and hydrates. europeanpharmaceuticalreview.com
The most commonly studied nuclei in SSNMR for pharmaceutical analysis are ¹³C and ¹⁹F, with ¹⁵N, ³¹P, and ²³Na also being utilized. europeanpharmaceuticalreview.com For orotic acid, ¹H and ¹³C SSNMR are particularly informative. The ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) spectra of different crystalline forms of orotic acid show distinct peaks for the five different carbon atoms in the structure. acs.org The number of magnetically nonequivalent carbon sites can indicate the number of molecules in the asymmetric unit of the crystal. acs.org
SSNMR is also sensitive to changes in the local environment of the nuclei, making it a valuable tool for studying hydration and dehydration processes. rsc.org For example, upon dehydration of orotic acid monohydrate, the SSNMR peaks become broader, indicating some disorder in the anhydrous form. acs.orgresearchgate.net The combination of SSNMR with other techniques like powder X-ray diffraction (PXRD) and computational methods, often referred to as NMR crystallography, provides a comprehensive understanding of the solid-state structure. rsc.orgrsc.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Orotic acid |
| N(1)-(benzoyl)-methyl orotate |
| N(3)-(benzoyl)-methyl orotate |
| Trimethylsilyl (TMS) |
| Diazomethane |
| Acetonitrile |
| Methanol |
| Sulfuric acid |
| Uracil (B121893) |
| Pseudouridine |
| Hypoxanthine |
| Uric acid |
| Creatinine |
| Adenine (B156593) |
| Adenosine (B11128) |
| 2-deoxyadenosine |
| 2-deoxyguanosine |
| 2,8-dihydroxyadenine |
| Guanosine |
| Orotidine (B106555) |
| 5-hydroxymethyluracil |
| Xanthine |
| 5-aminoorotic acid |
| Pyridine |
| Benzoyl chloride |
| Lithium orotate monohydrate |
| Magnesium orotate octahydrate |
Mass Spectrometry for Isotopic Dilution and Product Identification
Mass spectrometry (MS) is a cornerstone technique in the analysis of this compound and related compounds. Isotope dilution mass spectrometry (IDMS) offers a high degree of accuracy and precision for quantification. mdpi.com This method involves adding a known amount of a stable-isotope labeled version of the analyte, such as 1,3-[¹⁵N₂]-orotic acid, to a sample. researchgate.netnih.gov By measuring the ratio of the unlabeled to the labeled compound, precise quantification can be achieved, which is particularly useful in complex biological matrices like urine. nih.govnih.gov This approach has been successfully used to quantify orotic acid, and the principles are directly applicable to its methyl ester. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the identification and quantification of orotate and its derivatives. nih.gov Prior to analysis, the compounds are often derivatized, for instance, by trimethylsilylation, to increase their volatility for GC analysis. nih.gov This technique allows for the separation of various metabolites in a sample, followed by their identification based on their mass spectra. metbio.net GC-MS has been instrumental in the differential diagnosis of metabolic disorders where orotic acid levels are a key indicator. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool that provides high sensitivity and specificity for the determination of orotate and its metabolites. researchgate.net
The identification of reaction products of this compound is also facilitated by mass spectrometry. For instance, in studies of decarboxylation reactions, MS can confirm the identity of the products formed under various conditions. researchgate.net
Ultraviolet (UV) Spectrophotometry in Kinetic and Concentration Studies
Ultraviolet (UV) spectrophotometry is a versatile and widely used technique for both quantitative analysis and kinetic studies of this compound. The concentration of this compound in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert law. mt.com This method requires the determination of the molar extinction coefficient for this compound at the wavelength of maximum absorbance (λmax). For instance, the λmax for orotic acid has been identified at 274 nm, which is used for its quantification in nanosuspensions. bath.ac.uk Similarly, a specific λmax for this compound allows for its concentration to be monitored. cdnsciencepub.com
UV spectrophotometry is also a valuable tool for studying the kinetics of reactions involving this compound. By monitoring the change in absorbance over time, the rate of a reaction can be determined. mt.com This has been applied to study the photodimerization of this compound, where the decay of its triplet excited state and the rate of dimerization were measured. cdnsciencepub.com The technique has also been used to determine the stability constants of metal complexes with 3-methylorotic acid by observing changes in the UV spectrum upon complexation. rsc.org Furthermore, the decarboxylation of 1-methylorotate has been followed using UV spectrophotometric analysis to track the progress of the reaction. nih.gov
Table 1: Kinetic Data for this compound Studied by UV Spectrophotometry
| Parameter | Value | Conditions | Reference |
| Triplet State Self-Quenching Rate Constant | 2.20 x 10⁹ M⁻¹s⁻¹ | Aqueous solution, pH 5 | cdnsciencepub.com |
| Triplet State Decay Rate Constant (k₀) | 1.03 x 10⁵ s⁻¹ | Aqueous solution, pH 5 | cdnsciencepub.com |
| Triplet Energy | 60 kcal/mol | Aqueous solution | cdnsciencepub.com |
This table is interactive. Click on the headers to sort the data.
Thermal Analysis Techniques (TGA, DTA, DSC) for Decomposition Mechanisms
Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), provide critical information about the thermal stability and decomposition pathways of this compound and its complexes. scirp.orgscirp.orgresearchgate.net These methods measure changes in the physical and chemical properties of a substance as a function of temperature. icmab.es
TGA measures the change in mass of a sample as it is heated, indicating at what temperatures decomposition occurs and the mass of the volatile products. DTA measures the temperature difference between a sample and a reference material, revealing exothermic or endothermic transitions. DSC measures the amount of heat required to increase the temperature of a sample, providing quantitative data on phase transitions and reactions. icmab.es
Studies on orotic acid complexes have utilized these techniques to propose decomposition mechanisms. scirp.orgscirp.org For example, the thermal decomposition of various metal-orotate complexes has been monitored by TGA, DTA, and DSC under a nitrogen atmosphere to understand their thermal behavior. scirp.org The data from these analyses, such as decomposition temperatures and the nature of the thermal events (endothermic or exothermic), are used to elucidate the step-by-step breakdown of the compounds. scirp.org While specific studies focusing solely on this compound are less common, the methodologies applied to orotic acid and its other derivatives are directly transferable. scirp.org
Table 2: Thermal Analysis Data for Orotic Acid Complexes
| Complex | Technique | Key Findings | Reference |
| [Hg(H₃L)₂Cl₂(H₂O)₂] | DTA/TGA | Two endothermic peaks in DTA (280.3°C - 400.7°C) corresponding to the elimination of CH₄ + 5CO. | scirp.org |
| [Ni₂Cu(HL)₂(OH)₂(H₂O)₄]·H₂O | DTA/TGA | Four exothermic peaks in DTA with activation energies ranging from 124.24 to 400.81 kJ/mol. | scirp.org |
| Orotic Acid Monohydrate (Hy1) | TGA/DSC | Dehydration occurs, leading to an anhydrous form. | acs.org |
This table is interactive. Click on the headers to sort the data. L represents the orotate ligand.
X-ray Diffraction and Crystal Structure Analysis of Orotate Complexes
For instance, single-crystal X-ray diffraction has been used to determine the structures of Co(II), Ni(II), and Zn(II) complexes of orotate, revealing distorted octahedral and trigonal bipyramidal geometries. researchgate.net In these complexes, the orotate ligand typically coordinates to the metal ion through a nitrogen atom of the pyrimidine (B1678525) ring and an oxygen atom of the carboxylate group. researchgate.netresearchgate.net The detailed structural information also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of supramolecular architectures. researchgate.net
While a specific crystal structure of this compound itself was not found in the provided search results, the techniques applied to closely related orotate compounds are standard for such structural elucidations. The analysis of tetra-n-butylammonium orotate monohydrate, for example, detailed the hydrogen-bonded ribbons formed by the orotate anions and water molecules. iucr.org
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and reactivity of this compound at the molecular level. These methods complement experimental data and provide insights that can be difficult to obtain through experiments alone.
The hybrid QM/MM method is particularly powerful for studying enzymatic reactions where a small, reactive part of the system (the QM region, e.g., the substrate and key active site residues) is treated with high-level quantum mechanics, while the larger protein environment (the MM region) is described by classical molecular mechanics. numberanalytics.com This approach has been used to study the interactions of orotate and its analogs with enzymes like orotate phosphoribosyltransferase (OPRT). researchgate.netrsc.org
QM/MM simulations can elucidate the binding modes of ligands, quantify interaction energies, and map out reaction pathways. researchgate.netnih.gov For example, studies on OPRT have used QM/MM to understand the competitive binding of orotate and its inhibitors, revealing the importance of hydrogen bonds, hydrophobic contacts, and bridging water molecules in ligand binding. researchgate.netrsc.org These computational studies provide a detailed picture of the enzyme-substrate interactions that govern catalysis and inhibition. choderalab.org
Computational methods are also used to predict binding energies and explore potential reaction pathways. Quantum chemical calculations, often using density functional theory (DFT), can be employed to determine the energetics of different conformations and transition states. acs.org For the decarboxylation of 1-methylorotate, theoretical calculations have been used to investigate different proposed mechanisms and to calculate the activation barriers for these pathways. researchgate.netacs.org
Molecular modeling has also been applied to orotic acid and its complexes to calculate various quantum chemical parameters such as charges, bond lengths, and bond angles. scirp.orgscirp.org These calculations provide a deeper understanding of the electronic structure and reactivity of the molecules. For instance, the binding energies of inhibitors to enzymes can be calculated to predict their potency. researchgate.net Furthermore, computational studies can predict the reaction profile for enzymatic reactions, which can be compared with experimental kinetic data. frontiersin.org
Prebiotic Chemistry and Astrobiological Implications of Orotate
Non-Enzymatic Formation Pathways of Pyrimidine (B1678525) Nucleobases
The synthesis of life's building blocks, such as nucleobases, from simple, prebiotically plausible precursors is a cornerstone of origins-of-life research. Several non-enzymatic pathways have been proposed and experimentally demonstrated for the formation of pyrimidine nucleobases, including orotate (B1227488), under conditions simulating the early Earth.
One significant pathway involves the reaction of prebiotically plausible molecules like hydantoin (B18101) and glyoxylate (B1226380) in aqueous solutions. researchgate.netnih.gov This reaction has been shown to produce not only orotate, a precursor to biological pyrimidines, but also pyruvate (B1213749), a key metabolite in the citric acid cycle. researchgate.netnih.gov The ability to generate components for both nucleic acid synthesis and core metabolism from common reactants in a single pot suggests a potential for the co-evolution of these fundamental biochemical systems. nih.gov Research has demonstrated that this reaction can yield orotate in significant amounts (up to 20%) under mild aqueous conditions. nih.gov
Another promising avenue for prebiotic pyrimidine synthesis involves α-ketoacids reacting with cyanide and ammonia (B1221849) sources. researchgate.netscripps.edu This chemistry can lead to the formation of α-amino acids and, importantly, orotate. scripps.eduresearchgate.net Specifically, the reaction of oxaloacetate with these sources can produce aspartate and, concurrently, dihydroorotate (B8406146), which is a direct precursor to orotate. researchgate.netresearchgate.net This parallels the modern biological pathway for orotate synthesis. researchgate.netmdpi.com Furthermore, the versatile precursor glyoxylate can participate in reactions that form both glycine (B1666218) and orotate. researchgate.netscripps.edu
The role of minerals and metal ions is also considered crucial in facilitating prebiotic reactions. Orotic acid is known to form complexes with common metal ions such as copper, manganese, and zinc, which could have been present in hydrothermal vent systems on the early Earth. researchgate.net These interactions may have influenced the stability and reactivity of orotate and other organic molecules. researchgate.net Additionally, the presence of metal cations and clay minerals has been shown to enable the direct ribosylation of pyrimidine nucleobases like uracil (B121893), a long-standing challenge in prebiotic chemistry. mdpi.com
Investigations into the oxidation of dihydroorotate, the immediate precursor to orotate in biosynthesis, have shown that it can be oxidized by various prebiotically plausible oxidants. ucl.ac.uk Copper (II) catalysis, for instance, can facilitate the production of both orotate and uracil from dihydroorotate. ucl.ac.uk
The following table summarizes key reactants and products in some of the proposed non-enzymatic pathways leading to orotate and other pyrimidines.
| Reactants | Products | Significance |
| Hydantoin, Glyoxylate | Orotate, Pyruvate | Links prebiotic synthesis of a nucleobase precursor and a key metabolite. researchgate.netnih.gov |
| α-Ketoacids (e.g., Oxaloacetate), Cyanide, Ammonia | α-Amino Acids, Dihydroorotate, Orotate | Parallels modern biosynthetic pathways and demonstrates a common origin for amino acids and pyrimidine precursors. researchgate.netscripps.eduresearchgate.net |
| Glyoxylate, Malonate, Urea (B33335) | Aspartate, Dihydroorotate | Shows alternative routes to pyrimidine precursors from simple organic molecules. researchgate.net |
| Dihydroorotate, Prebiotic Oxidants (e.g., with Cu(II) catalysis) | Orotate, Uracil | Demonstrates the final step in orotate formation under plausible prebiotic conditions. ucl.ac.uk |
Role of Orotate in Protometabolic Systems and Early Life Chemistry
The concept of protometabolism suggests that networks of chemical reactions, resembling modern metabolic pathways but occurring without enzymes, could have existed on the early Earth. ucl.ac.uk Orotate is increasingly seen as a potentially significant player in such systems, bridging the gap between simple organic molecules and the building blocks of life.
The simultaneous synthesis of orotate and pyruvate from hydantoin and glyoxylate is a compelling piece of evidence for the co-emergence of nucleic acid precursors and central metabolites. researchgate.netnih.govnih.gov Pyruvate is a critical node in modern metabolism, connecting pathways like glycolysis and the citric acid cycle. researchgate.net Its prebiotic availability alongside orotate from a common set of reactants supports the idea of integrated protometabolic networks. nih.govscripps.edu
These findings suggest a natural emergence of pathways that are forerunners to today's biological systems, allowing for a potentially seamless transition from prebiotic chemistry to biochemistry. researchgate.net The ability of glyoxylate, a simple two-carbon α-ketoacid, to generate a variety of biologically relevant molecules, including orotate, highlights its potential as a central hub in protometabolic networks. scripps.edu
The conditions under which these reactions occur are also significant. Many of these syntheses proceed in water under mild temperature and pH conditions, increasing their plausibility for early Earth environments. researchgate.netnih.govscripps.edu The discovery that these reactions can happen in a "one-pot" system, where multiple transformations occur in the same location without the need to isolate intermediates, strengthens the case for their relevance to the origins of life. nih.govnih.gov
Implications for the Origins of Nucleotides and Genetic Material
The availability of a robust prebiotic pathway to orotate has profound implications for the origin of nucleotides and, consequently, genetic polymers like RNA. In modern biology, orotate is the direct precursor to the pyrimidine nucleotide uridine (B1682114) monophosphate (UMP). caldic.comnih.gov The pathway involves the attachment of a phosphoribosyl group to orotate to form orotidine (B106555) 5'-monophosphate (OMP), which is then decarboxylated to yield UMP. nih.govwikipedia.org
The prebiotic synthesis of orotate addresses a critical step in the potential emergence of an RNA world. If orotate were available on the early Earth, it could have served as a key building block for the first pyrimidine ribonucleotides. nih.gov While the direct attachment of a sugar (ribosylation) to pyrimidine bases is a challenging chemical step, the existence of orotate as a stable precursor would have provided a starting point for such processes. mdpi.comrsc.org
Furthermore, the synthesis of thioorotate from thiohydantoin and glyoxylate under neutral aqueous conditions opens up possibilities for alternative prebiotic pathways. nih.gov The use of open-chain thiohydantoin derivatives could even allow for the pre-positioning of a bond that would become the nucleosidic bond, potentially simplifying the subsequent formation of a complete nucleotide. nih.govnih.gov
The central role of orotidine 5'-monophosphate in the biosynthesis of all canonical pyrimidine nucleotides underscores the importance of orotate's prebiotic availability. rsc.org Its formation from simple, plausible precursors and its position as a gateway to both UMP and, subsequently, cytidine (B196190) triphosphate (CTP) places it at a critical juncture in the path toward the first genetic systems. nih.gov The study of orotate-containing RNA and its properties continues to provide insights into the hierarchical selection processes that may have led to the emergence of RNA as the primary genetic material in early life. nih.gov
Q & A
Q. What are the synthetic pathways and structural characterization methods for methyl orotate?
this compound can be synthesized via esterification of orotic acid with methanol under acidic conditions. Structural characterization typically employs X-ray crystallography to resolve its photodimerization behavior. For example, UV irradiation of this compound in aqueous solution yields a trans-syn photodimer, stabilized by hydrogen bonding and π-π interactions. The cyclobutane ring in the dimer exhibits a dihedral angle of 169.5°, with interpyrimidine bond lengths of 1.556–1.628 Å . Thermal stability and coordination properties can be further analyzed via thermogravimetry (TG) and crystallographic studies of metal complexes .
Q. How does methylation at the N1 position influence orotate’s chemical stability and decarboxylation kinetics?
N1-methylation significantly accelerates decarboxylation rates compared to unsubstituted orotate. In aqueous buffer (pH 7, 25°C), 1-methylorotate (1-MeO) decarboxylates with a rate constant of , ~100-fold faster than orotate (). This is attributed to reduced steric hindrance and destabilization of the carboxylate group. Activation parameters (, ) derived from Arrhenius plots provide insights into the transition state, with 1-MeO showing lower enthalpy barriers than orotate .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives as selective enzyme inhibitors?
Fragment Molecular Orbital (FMO) calculations and pharmacophore modeling are critical for rational drug design. For Trypanosoma cruzi dihydroorotate dehydrogenase (TcDHODH), this compound derivatives can exploit hydrophobic interactions with residues (e.g., L71, L101) and hydrogen bonding with Asn67/Asn194. Substituents at the 5-position of orotate induce steric repulsion with the TcDHODH active site loop, forcing conformational changes (open vs. closed states) that enhance selectivity over human DHODH. Molecular dynamics simulations and co-crystallography validate these interactions .
Q. What role does this compound play in nucleotide biosynthesis, and how might OPRT expression affect its therapeutic potential?
this compound bypasses the orotate phosphoribosyltransferase (OPRT) step in pyrimidine biosynthesis, directly contributing to uridine monophosphate (UMP) synthesis. Elevated OPRT expression in gastric cancer correlates with sensitivity to fluoropyrimidine therapies (e.g., S-1), suggesting this compound derivatives could modulate chemotherapeutic efficacy. Methodologically, OPRT activity is quantified via HPLC or fluorometric assays using -labeled orotate .
Q. What methodological approaches analyze this compound’s photodimerization and its implications in UV-induced reactions?
UV-Vis spectroscopy and X-ray crystallography are used to monitor photodimer formation. The trans-syn dimer of this compound exhibits a red shift in absorption due to extended conjugation. Crystallographic data reveal a hydrogen-bonded network involving water molecules and bifurcated bonds, stabilizing the dimer. Kinetic studies under controlled UV exposure (λ = 254 nm) quantify dimerization efficiency, relevant to photostability assessments in drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
